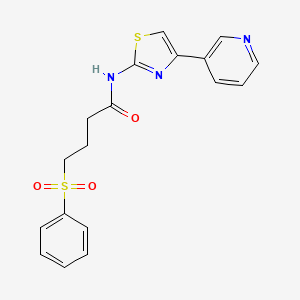![molecular formula C18H20FN3OS B2365591 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one CAS No. 2310206-16-5](/img/structure/B2365591.png)
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one is a complex organic compound featuring a pyrazole ring, a bicyclooctane structure, and a fluorophenyl thioether group
Mechanism of Action
Target of Action
The compound, also known as TLL018, is a highly potent and selective inhibitor of Janus Kinases 1 (JAK1) and Tyrosine Kinase 2 (TYK2) . These kinases are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .
Mode of Action
TLL018 interacts with JAK1 and TYK2, inhibiting their activity. This inhibition is achieved by the compound binding to the ATP-binding site of these kinases, preventing the phosphorylation and subsequent activation of downstream signaling pathways . The IC50 values for JAK1 and TYK2 are 4 nM and 5 nM respectively, indicating high potency .
Biochemical Pathways
The inhibition of JAK1 and TYK2 by TLL018 affects the JAK-STAT signaling pathway, which is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell . This results in the downregulation of proinflammatory cytokines and a reduction in inflammation and autoimmune responses .
Pharmacokinetics
TLL018 is orally bioavailable, indicating that it can be administered orally and is absorbed into the body through the gastrointestinal tract . The compound has been shown to have dose-dependent efficacy in in vivo models . .
Result of Action
The inhibition of JAK1 and TYK2 by TLL018 leads to a decrease in proinflammatory cytokine signaling. This results in a reduction of inflammation and autoimmune responses, making it potentially useful for treating autoimmune diseases such as rheumatoid arthritis . In in vivo models, TLL018 demonstrated significant inhibition of inflammation, bone resorption, and splenomegaly .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one typically begins with the construction of the pyrazole ring through a cyclization reaction involving appropriate precursors. Subsequent steps involve the formation of the bicyclooctane scaffold, followed by the introduction of the fluorophenyl thioether moiety under controlled conditions. Key reagents might include strong bases, oxidizing agents, and protecting groups to ensure selectivity and yield optimization.
Industrial Production Methods: On an industrial scale, the production of this compound would require robust and scalable methods. Multistep synthesis would likely be optimized to minimize purification steps and improve overall efficiency. Advanced techniques like continuous flow synthesis might be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: This compound is capable of undergoing various reactions, including oxidation, reduction, substitution, and coupling reactions. The pyrazole ring can be modified through electrophilic or nucleophilic substitution, while the fluorophenyl thioether group offers sites for oxidation and coupling reactions.
Common Reagents and Conditions: Typical reagents include halogenating agents, reductants like sodium borohydride, oxidizing agents such as hydrogen peroxide, and coupling partners like aryl halides for cross-coupling reactions. Conditions often involve controlled temperature and pH to ensure reaction specificity.
Major Products Formed: Depending on the reaction conditions, products might include halogenated derivatives, oxidized forms with different functional groups introduced, or conjugates formed through cross-coupling reactions.
Scientific Research Applications
Chemistry: This compound can serve as an intermediate in the synthesis of more complex molecules, potentially useful in developing new materials or catalysts.
Biology: The unique structure may interact with biological targets, making it a candidate for studying receptor binding and enzyme inhibition.
Medicine: There is potential for this compound to act as a pharmaceutical agent, possibly in the realm of neuropharmacology due to the presence of the bicyclooctane moiety.
Industry: In industrial applications, it could be useful in the development of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Compared to other compounds with similar functional groups, 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one stands out due to its unique combination of structural elements. For instance:
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(phenylthio)ethan-1-one: lacks the fluorine atom, which may affect its electronic properties and reactivity.
1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one: has an imidazole ring instead of pyrazole, leading to different biochemical interactions.
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((3-chlorophenyl)thio)ethan-1-one: replaces the fluorine with chlorine, which may alter its pharmacological profile.
This article summarizes the fascinating properties and potential applications of this compound, showing its promise in multiple fields.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OS/c19-13-2-6-17(7-3-13)24-12-18(23)22-14-4-5-15(22)11-16(10-14)21-9-1-8-20-21/h1-3,6-9,14-16H,4-5,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWNMJJJDKWGFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CSC3=CC=C(C=C3)F)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
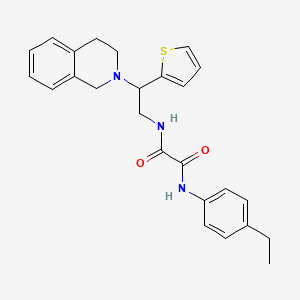
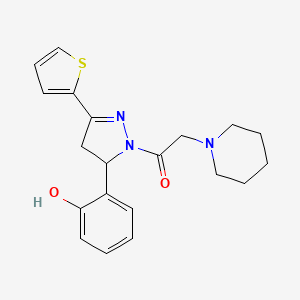
![N-[4-(dimethylsulfamoyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2365511.png)
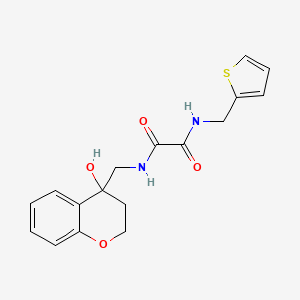
![3-benzylsulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)propanamide](/img/structure/B2365514.png)
![6-Methyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2365516.png)
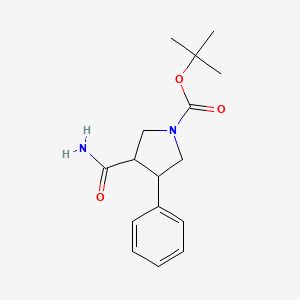
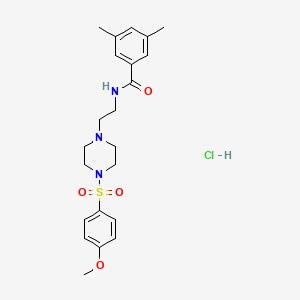
![2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2365522.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2365523.png)
![4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline](/img/structure/B2365524.png)
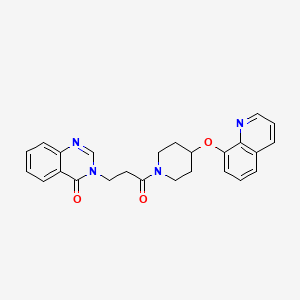
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2365530.png)
